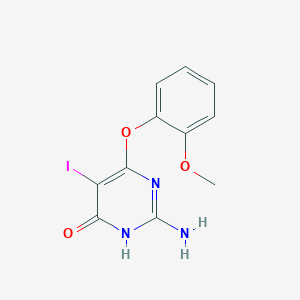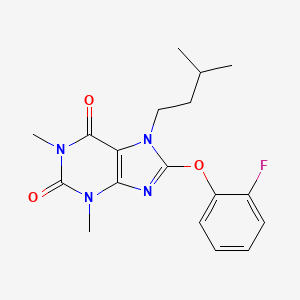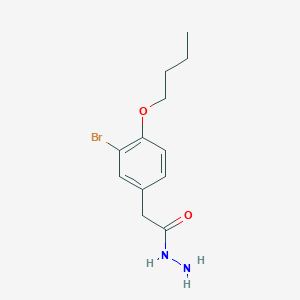![molecular formula C18H20N2O3S B6003124 methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors.
作用機序
TAK-659 works by selectively inhibiting the activity of specific kinases that are involved in various cellular processes. It targets kinases such as BTK, FLT3, and JAK3, which are involved in cell proliferation, differentiation, and survival. By inhibiting these kinases, TAK-659 prevents the growth and survival of cancer cells and reduces inflammation in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of BTK, FLT3, and JAK3, leading to cell cycle arrest and apoptosis. In autoimmune diseases and inflammatory disorders, TAK-659 reduces inflammation by inhibiting the activity of specific kinases that are involved in the immune response. TAK-659 has also been shown to have minimal toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its high purity, selectivity, and potency. It is also easy to synthesize and has minimal toxicity, making it a suitable candidate for in vitro and in vivo studies. However, TAK-659 has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its potential for off-target effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 4-piperidin-1-ylbenzoic acid with thionyl chloride to form 4-piperidin-1-ylbenzoyl chloride. The resulting compound is then reacted with 2-thiophenecarboxylic acid to form methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and inflammatory disorders. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. In autoimmune diseases and inflammatory disorders, TAK-659 has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of specific kinases that are involved in the immune response.
特性
IUPAC Name |
methyl 4-piperidin-1-yl-3-(thiophene-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)13-7-8-15(20-9-3-2-4-10-20)14(12-13)19-17(21)16-6-5-11-24-16/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYNBEIBOQDBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6003048.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)


amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B6003075.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6003078.png)
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)
![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
